4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline
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Overview
Description
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro, methoxy, and methyl group attached to the quinoline ring, along with a pyrazolyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline typically involves multi-step reactionsThe pyrazolyl group is then introduced via a condensation reaction with an appropriate hydrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a quinoline carboxylic acid, while substitution of the chloro group with an amine can produce an aminoquinoline derivative .
Scientific Research Applications
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the pyrazolyl group.
2-Chloro-7-methoxy-3-methylquinoline: Similar but with different substitution patterns.
2-Chloro-6,7-dimethoxy-4-methylquinoline: Contains additional methoxy groups
Uniqueness
4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H22ClN3O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)pyrazol-4-yl]quinoline |
InChI |
InChI=1S/C19H22ClN3O/c1-12(2)7-8-23-11-14(10-21-23)17-9-16(20)15-5-6-18(24-4)13(3)19(15)22-17/h5-6,9-12H,7-8H2,1-4H3 |
InChI Key |
ODUCPZWQUSKTAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CN(N=C3)CCC(C)C)OC |
Origin of Product |
United States |
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